molecular formula C24H25N3O4S B11495766 3-(1,3-benzodioxol-5-yl)-N-{4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}propanamide

3-(1,3-benzodioxol-5-yl)-N-{4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}propanamide

Cat. No.: B11495766
M. Wt: 451.5 g/mol
InChI Key: DNFWJBHPNDESGJ-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-yl)-N-{4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}propanamide is a complex organic compound that features a benzodioxole ring, a morpholine ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-{4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}propanamide typically involves multiple steps, including the formation of the benzodioxole ring, the morpholine ring, and the thiazole ring, followed by their coupling. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-yl)-N-{4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N-{4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-{4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-benzodioxol-5-yl)-N-{4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}propanamide is unique due to its combination of benzodioxole, morpholine, and thiazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C24H25N3O4S

Molecular Weight

451.5 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-[4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl]propanamide

InChI

InChI=1S/C24H25N3O4S/c28-23(8-2-17-1-7-21-22(13-17)31-16-30-21)25-19-5-3-18(4-6-19)24-26-20(15-32-24)14-27-9-11-29-12-10-27/h1,3-7,13,15H,2,8-12,14,16H2,(H,25,28)

InChI Key

DNFWJBHPNDESGJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CSC(=N2)C3=CC=C(C=C3)NC(=O)CCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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